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Compound of Interest

Compound Name:
6-Oxa-2-azaspiro[3.5]nonane

hemioxalate

CAS No.: 1389264-15-6; 1523606-37-2

Cat. No.: B2852529 Get Quote

In the modern era of drug design, the strategic move away from flat, two-dimensional

molecules—a concept often termed "Escape from Flatland"—has become a cornerstone of

innovation.[1] This paradigm shift favors the incorporation of three-dimensional, Fsp3-rich

scaffolds to enhance the physicochemical and pharmacological properties of drug candidates.

Spirocyclic systems, which feature two rings joined by a single common atom, are at the

forefront of this movement.[2] Their rigid, well-defined three-dimensional structure can improve

target selectivity, enhance metabolic stability, and increase aqueous solubility, all of which are

critical factors for clinical success.[2]

This guide focuses on a particularly valuable building block within this class: 6-Oxa-2-

azaspiro[3.5]nonane and its common salt form, the hemioxalate. This scaffold, which combines

an azetidine ring with a tetrahydropyran ring, serves as a versatile bioisostere for common

motifs like piperidine and morpholine.[1][3] Its strategic implementation allows researchers to

explore novel chemical space, circumvent existing patent limitations, and fine-tune the

properties of lead compounds. As a senior application scientist, this whitepaper will provide a

comprehensive overview of its core properties, synthesis, and strategic application, grounded

in established chemical principles and field-proven insights.
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The foundational step in utilizing any chemical scaffold is a thorough understanding of its

intrinsic properties. 6-Oxa-2-azaspiro[3.5]nonane hemioxalate is the salt form where two

molecules of the spirocyclic amine are associated with one molecule of oxalic acid. This salt

formation is a standard practice to improve the handling and stability of the parent amine, often

converting oils or low-melting solids into crystalline, weighable powders.

Structural Data
Below is a visualization of the parent compound's core structure.

Caption: Core chemical structure of 6-Oxa-2-azaspiro[3.5]nonane.

Quantitative Data Summary
The following table summarizes key identifiers and properties for the hemioxalate salt and its

parent compound. Note that slight variations in CAS numbers can exist between suppliers for

different salt forms or stoichiometries.

Property Value Source(s)

Chemical Name
6-Oxa-2-azaspiro[3.5]nonane

hemioxalate
N/A

Synonym
6-Oxa-2-azaspiro[3.5]nonane

oxalate (2:1)
[4]

CAS Number 1523606-37-2; 1389264-15-6 [4][5]

Molecular Formula C₁₆H₂₈N₂O₆ (for the 2:1 salt) [4]

Molecular Weight 344.40 g/mol [4]

Parent Compound 6-Oxa-2-azaspiro[3.5]nonane [6]

Parent Formula C₇H₁₃NO [6]

Parent Mol. Weight 127.18 g/mol

Parent IUPAC Name 6-oxa-2-azaspiro[3.5]nonane [6]
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The synthesis of azaspirocycles is a non-trivial process that requires careful planning to

construct the quaternary spiro-center. While multiple proprietary routes exist, a general and

logical approach can be devised based on established organic chemistry principles, often

involving multi-step sequences.[7][8]

Conceptual Synthetic Workflow
A plausible synthetic strategy involves the construction of one ring system followed by a

cyclization reaction to form the second ring and establish the spiro-junction. The causality

behind this approach is control; building the molecule in a stepwise fashion allows for

purification of intermediates and ensures the correct regiochemistry and stereochemistry.
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Commercially Available
Tetrahydropyran-4-one

Step 1: Functionalization
(e.g., Amination/Reduction)

Intermediate A:
4-Amino-tetrahydropyran derivative

Step 2: N-Alkylation with
a C3-dihalide or equivalent

Intermediate B:
Linear Azetidine Precursor

Step 3: Intramolecular Cyclization
(Base-mediated)

Product:
6-Oxa-2-azaspiro[3.5]nonane Core

Step 4: Salt Formation
(Addition of Oxalic Acid)

Final Product:
6-Oxa-2-azaspiro[3.5]nonane

Hemioxalate

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2852529?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exemplary Experimental Protocol: Core Synthesis
(Hypothetical)
This protocol outlines the critical intramolecular cyclization step (Step 3 in the workflow above).

The choice of a strong, non-nucleophilic base is crucial to promote the desired ring-forming

reaction without competing side reactions.

System Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add the linear precursor (Intermediate B, 1.0 eq) dissolved in anhydrous N,N-

Dimethylformamide (DMF, 0.1 M).

Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base such as

sodium hydride (NaH, 1.2 eq) portion-wise over 30 minutes. Causality: The use of a strong,

non-nucleophilic base deprotonates the amine, creating a nucleophile that will attack the

terminal electrophilic carbon. Performing this at 0°C controls the reaction rate and minimizes

potential side reactions.

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride (NH₄Cl) solution. Causality: This step neutralizes the excess base and

protonates the resulting alkoxide or amide anion.

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to yield the pure 6-Oxa-2-azaspiro[3.5]nonane.

Strategic Application in Drug Development
The true value of 6-Oxa-2-azaspiro[3.5]nonane lies in its role as a bioisostere. Bioisosteric

replacement is a powerful strategy in medicinal chemistry to modify a lead compound's

properties while retaining its desired biological activity.[1]
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Bioisosteric Replacement of Piperidine and Morpholine
The 6-Oxa-2-azaspiro[3.5]nonane scaffold can be viewed as a conformationally restricted,

three-dimensional analog of piperidine or a novel variant of morpholine. Replacing these

common heterocycles with the spirocyclic motif can confer several advantages:

Improved Physicochemical Properties: The introduction of a spiro-center increases the Fsp3

character, which often correlates with improved solubility and reduced off-target toxicity.[2]

Novelty and Intellectual Property: It allows for the creation of new chemical entities with

unique patent positions, even if they are analogs of existing drugs.

Enhanced Target Binding: The rigid structure presents vectors for substituents in well-defined

spatial orientations, potentially leading to more precise and potent interactions with a

biological target.

Caption: The concept of bioisosteric replacement using the spirocyclic scaffold.

Analytical Characterization and Quality Control
Confirmation of the structure and purity of the synthesized compound is paramount. A

combination of spectroscopic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for

confirming the core structure. The proton NMR spectrum should show distinct signals for the

protons on the azetidine and tetrahydropyran rings, with chemical shifts and coupling

patterns consistent with the rigid spirocyclic system.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact molecular weight and elemental composition, providing definitive proof of the

molecular formula.[1]

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for

determining the purity of the final compound, ensuring it is free from starting materials and

byproducts.
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As with any laboratory chemical, proper safety protocols must be followed. While a specific

safety data sheet (SDS) for the hemioxalate is not always available, data from the

hydrochloride salt and related compounds provide guidance.

Hazards: The hydrochloride salt of the parent amine is classified as harmful if swallowed and

causes skin and eye irritation.[6] It is prudent to treat the hemioxalate salt with similar

precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust. Avoid contact with skin and eyes.[10]

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-

8°C, to ensure long-term stability.[4]

Conclusion and Future Outlook
6-Oxa-2-azaspiro[3.5]nonane hemioxalate is more than just a chemical reagent; it is an

enabling tool for modern medicinal chemists. Its unique three-dimensional structure provides a

validated and powerful platform for applying the principles of bioisosterism to overcome

common challenges in drug development. By offering a route to improved physicochemical

properties and novel intellectual property, this spirocyclic scaffold represents a significant

opportunity to design the next generation of safer and more effective therapeutics. As research

continues to move beyond "flatland," the strategic use of such sophisticated building blocks will

undoubtedly become increasingly central to the discovery of innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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